2'-Methylpropiophenone
Overview
Description
2’-Methylpropiophenone is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 1-(2-Methylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of 2’-Methylpropiophenone consists of a propiophenone group attached to a phenyl ring . The average mass of the molecule is 148.202 Da and the monoisotopic mass is 148.088821 Da .Scientific Research Applications
Palladium-Catalyzed Arylation Reactions
- Study Context : Palladium-catalyzed reactions involving 2-Hydroxy-2-methylpropiophenone, a variant of 2'-Methylpropiophenone, demonstrate a unique multiple arylation through C-C and C-H bond cleavages. This process results in the formation of compounds like tetraarylethanes and isochroman-3-ones, which are significant in organic synthesis (Wakui et al., 2004).
Photoinitiator Applications in Nanoporous Networks
- Research Findings : Studies have focused on 2-Hydroxy-2-methylpropiophenone as a photoinitiator. Its diffusion and partition coefficients were determined in nanoporous polydimethylsiloxane networks and poly(ethylene glycol) diacrylate solutions. This research is pivotal for understanding its behavior in hydrogel formation and nano-structured materials (Shin et al., 2017).
Hemoglobin Allosteric Modifiers
- Innovative Application : Certain derivatives of 2-Methylpropiophenone have been explored as allosteric modifiers of hemoglobin. These compounds have potential applications in areas requiring a reversal of depleted oxygen supply, such as ischemia and stroke, indicating their biomedical relevance (Randad et al., 1991).
Electrocarboxylation Processes
- Industrial Relevance : Research on the electrocarboxylation of 4-methylpropiophenone demonstrates its potential in industrial processes. This study explores the enantiodiscrimination of electrocarboxylation, which is crucial for asymmetric synthesis in the chemical industry (Zhao et al., 2011).
Magnetic Field Effects on Radical Reactions
- Physical Chemistry Insights : The influence of weak magnetic fields on radical recombination reactions involving derivatives of 2-Methylpropiophenone has been studied. This research provides insights into the effects of external fields on chemical reaction dynamics, which is significant for understanding reaction mechanisms (Vink & Woodward, 2004).
Methyl 2-Arylpropanoates Synthesis
- Synthetic Chemistry Application : The reaction of 2-Hydroxypropiophenone dimethyl acetals with sulfuryl chloride has been studied for synthesizing methyl 2-arylpropanoates. This research has pharmaceutical implications, as some of these compounds exhibit anti-inflammatory and analgesic activities (Yamauchi et al., 1987).
Safety And Hazards
properties
IUPAC Name |
1-(2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHKICGSBBPFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295185 | |
Record name | 2'-Methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methylpropiophenone | |
CAS RN |
2040-14-4 | |
Record name | Isobutyrophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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